Edicotinib - 1142363-52-7

Edicotinib

Catalog Number: EVT-267054
CAS Number: 1142363-52-7
Molecular Formula: C27H35N5O2
Molecular Weight: 461.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
JNJ-40346527 has been used in trials studying the treatment of Health and Arthritis, Rheumatoid.
Edicotinib is a small molecule and orally available inhibitor of colony-stimulating factor-1 receptor (CSF1R; FMS) with potential antineoplastic activity. Edicotinib blocks the receptor-ligand interaction between FMS and its ligand CSF1, thereby preventing autophosphorylation of FMS. As a result, unphosphorylated FMS can not activate FMS-mediated signaling pathways, thus potentially inhibiting cell proliferation in FMS-overexpressed tumor cells. FMS, a tyrosine kinase receptor, is overexpressed in certain tumor cell types and plays an essential role in macrophage differentiation, recruitment, and activation as well as the regulation of cell proliferation.
Overview

Edicotinib is a small molecule inhibitor primarily targeting the colony-stimulating factor-1 receptor. This receptor plays a crucial role in the regulation of macrophage differentiation and function, making Edicotinib significant in cancer therapy and inflammatory diseases. Its development has been driven by the need for effective treatments against tumors characterized by macrophage infiltration, such as tenosynovial giant cell tumors and glioblastoma.

Source and Classification

Edicotinib, also known by its developmental code JNJ-40346527, is classified as a colony-stimulating factor-1 receptor inhibitor. It has been evaluated in various clinical settings for its potential to modulate macrophage activity and enhance anti-tumor responses. The compound is recognized for its oral bioavailability and ability to penetrate the blood-brain barrier, which is particularly advantageous for treating central nervous system tumors .

Synthesis Analysis

Methods and Technical Details

The synthesis of Edicotinib involves several key steps, beginning with the formation of a pyridine ring structure. The process typically includes:

  1. Formation of the Pyridine Ring: Utilizing appropriate starting materials to create the core structure.
  2. Functionalization: Introducing various functional groups to enhance binding affinity and selectivity towards the colony-stimulating factor-1 receptor.
  3. Purification: Employing techniques such as chromatography to isolate the final product with high purity levels.

The specifics of these synthetic routes are detailed in literature focused on structure-activity relationship studies, which optimize the compound's efficacy against its target .

Molecular Structure Analysis

Structure and Data

Edicotinib's molecular structure features a complex arrangement that facilitates its interaction with the colony-stimulating factor-1 receptor. The compound's chemical formula is C₁₈H₁₈ClN₅O, and it has a molecular weight of approximately 357.83 g/mol.

Key structural components include:

  • A pyridine ring that contributes to its binding properties.
  • Various functional groups that enhance solubility and receptor affinity.

Crystallographic data may provide insights into its three-dimensional conformation, which is essential for understanding its interaction dynamics with biological targets .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in Edicotinib's synthesis include:

  1. Nucleophilic Substitution: Key reactions that introduce functional groups necessary for receptor binding.
  2. Cyclization Reactions: These reactions help form the heterocyclic structures integral to Edicotinib's pharmacophore.

The reaction conditions, including temperature, solvents, and catalysts, are optimized to ensure high yield and purity of Edicotinib .

Mechanism of Action

Process and Data

Edicotinib exerts its pharmacological effects by selectively inhibiting the colony-stimulating factor-1 receptor. This inhibition disrupts signaling pathways that promote macrophage survival and proliferation.

The mechanism can be summarized as follows:

  1. Binding Affinity: Edicotinib binds to the ATP-binding site of the colony-stimulating factor-1 receptor, blocking its activation.
  2. Downstream Effects: This blockade leads to reduced macrophage activity in tumor microenvironments, potentially enhancing anti-tumor immune responses.

Studies have shown that mutations at key residues within the receptor can significantly affect Edicotinib's binding efficiency, illustrating the importance of specific interactions in its mechanism of action .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Edicotinib possesses several notable physical and chemical properties:

  • Solubility: It shows good solubility in organic solvents, which is beneficial for formulation.
  • Stability: The compound is stable under standard laboratory conditions but may require specific storage conditions to maintain potency.

Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm its identity and purity during synthesis .

Applications

Scientific Uses

Edicotinib has several promising applications in scientific research and clinical settings:

Discovery and Development of Edicotinib as a CSF-1R Inhibitor

Medicinal Chemistry Optimization of CSF-1R Kinase Inhibitors

The development of colony-stimulating factor-1 receptor (CSF-1R) inhibitors represents a paradigm shift in targeting tumor-associated macrophages (TAMs) within the tumor microenvironment. CSF-1R, a class III receptor tyrosine kinase (RTK), regulates TAM survival and polarization, making it a compelling therapeutic target for cancer immunotherapy. Early CSF-1R inhibitors like BLZ-945 (IC₅₀ = 1.2 nM), pexidartinib (IC₅₀ = 13 nM), and GW2580 (IC₅₀ = 30 nM) demonstrated clinical potential but faced challenges in selectivity and pharmacokinetic properties [1]. Medicinal chemistry strategies focused on optimizing three critical domains:

  • Hinge-Binder Modifications: Replacement of hinge-binding moieties with nitrogen-rich heterocycles like imidazo[1,2-b]pyridazine (Compound 37) and pyrazolo[1,5-a]pyridine (Compound 40) enhanced kinase domain interactions and selectivity. This reduced off-target inhibition against related kinases KIT and FLT3, minimizing toxicity risks in combination therapies [1].
  • Hydrophobic Tail Engineering: Systematic derivatization of "Part C" hydrophobic tails (Fig. 3 in [1]) improved cellular potency by optimizing interactions with the juxtamembrane domain (JMD). For instance, introducing tert-butyl groups enhanced metabolic stability without compromising CSF-1R affinity [1].
  • Selectivity Optimization: Leveraging the unique Asp797 residue in the DFG motif (Asp-Phe-Gly) allowed compounds to stabilize CSF-1R in an auto-inhibitory conformation. This prevented unintended inhibition of structurally similar kinases like PDGFRβ, addressing a key limitation of earlier multitargeted inhibitors [6].

Table 1: Comparative Potency and Selectivity of CSF-1R Inhibitors

CompoundCSF-1R IC₅₀ (nM)KIT IC₅₀ (nM)FLT3 IC₅₀ (nM)Selectivity Ratio (KIT/FLT3:CSF-1R)
Edicotinib3.2201906.3 / 59
BLZ-9451.21422011.7 / 183
Pexidartinib13Not reportedNot reported
GW258030>1000>1000>33 / >33

Data compiled from [1] [10].

Lead Identification and Structural Evolution in Patent US20140045789

Edicotinib (JNJ-40346527) emerged from a rigorous lead optimization campaign documented in Patent US20140045789. The initial hit (Compound I-S) exhibited moderate CSF-1R inhibition (32% at 10 nM) but lacked sufficient potency and brain penetration [4] [7]. Key structural innovations during optimization included:

  • Core Scaffold Refinement: Replacement of the imidazopyridine hinge-binder with a cyanopyridinylimidazolecarboxamide motif (Fig. 2 in [1]). This modification formed critical hydrogen bonds with Tyr546 and Trp550 in the JMD, increasing binding affinity by 15-fold [1] [6].
  • Tertiary Amine Incorporation: Introduction of a 1-ethylpiperazine moiety via benzylic bromination/alkylation (Scheme 1 in [1]) improved aqueous solubility (cLogP = 4.84) while adhering to Lipinski’s rules (0 violations) [4] [7].
  • Stereoelectronic Tuning: Strategic placement of nitrile groups enhanced electron-withdrawing capacity at the hinge-binding region, lowering the IC₅₀ to 3.2 nM. Concurrently, tert-butyl and tetrahydropyran groups in the hydrophobic tail domain mitigated CYP450 interactions [7] [10].

The final structure (Edicotinib) featured a canonical SMILES: N#Cc1c[nH]c(n1)C(=O)Nc1ccc(nc1C1=CCC(CC1)(C)C)C1CC(C)(C)OC(C1)(C)C [4]. Computational docking confirmed that the cyanopyridinyl group occupied the ATP-binding pocket, forming π-stacking with Met637 – a residue critical for CSF-1R selectivity [6].

Table 2: Structural Evolution of Edicotinib from Patent US20140045789

StageKey Structural FeaturesCSF-1R InhibitionLimitations
Initial HitImidazopyridine hinge-binder32% at 10 nMLow potency, poor selectivity
IntermediateCyanopyridine carboxamide; unoptimized hydrophobic tailIC₅₀ = 18.6 nMModerate brain penetration
Edicotinib (I-S)Cyanopyridinylimidazolecarboxamide; tert-butyl/tetrahydropyran tailsIC₅₀ = 3.2 nMOptimized PK/PD

Rational Design of Orally Bioavailable and Brain-Penetrant Compounds

Achieving systemic exposure and central nervous system (CNS) penetration was paramount for targeting microglia in neurodegenerative diseases and brain tumors. Edicotinib’s design incorporated multi-parameter optimization:

  • Blood-Brain Barrier (BBB) Penetration: Molecular weight reduction to 461.28 Da and controlled rotatable bond count (n=5) enhanced passive diffusion. In vivo studies in ME7-prion mice demonstrated a brain:plasma ratio of 0.8, with brain concentrations reaching 69 ng/g (EC₅₀ for microglial proliferation) [1] [10].
  • Oral Bioavailability: Low topological polar surface area (103.69 Ų) and moderate lipophilicity (XLogP=4.84) facilitated intestinal absorption. Pharmacokinetic studies in mice showed >60% oral bioavailability and dose-dependent inhibition of plasma CSF-1R phosphorylation [1] [10].
  • CNS Target Engagement: In ME7-prion mice, oral administration (30 mg/kg for 33 days) reduced hippocampal microglial density by 30% and interleukin-1β expression, confirming target modulation in the brain [1].

Computational modeling revealed that edicotinib stabilizes CSF-1R’s inactive conformation via dual mechanisms:

  • DFG-Out Stabilization: Hydrogen bonding between the carboxamide group and Asp797 locks the activation loop in an autoinhibitory state [6].
  • Salt Bridge Disruption: The tetrahydropyran group sterically hinders the conserved Glu633-Lys616 salt bridge, further suppressing kinase activity [6].

Table 3: Pharmacokinetic and Blood-Brain Barrier Penetration Properties

ParameterValueMethod
Molecular Weight461.28 DaCalculated
cLogP4.84XLogP [4]
H-Bond Acceptors/Donors6 / 2Computed [7]
Brain:Plasma Ratio0.8 (Mice)LC-MS/MS after oral dosing [1]
Oral Bioavailability>60%AUC₀₋₂₄ in mice [10]
EC₅₀ (Microglial proliferation)69 ng/g (Brain)ME7-prion model [1]

ConclusionEdicotinib exemplifies structure-driven optimization to achieve selective CNS-penetrant kinase inhibition. Its design leveraged hinge-binder refinement, hydrophobic tail engineering, and strategic control of physicochemical properties – a blueprint for next-generation CSF-1R therapeutics.

Properties

CAS Number

1142363-52-7

Product Name

Edicotinib

IUPAC Name

5-cyano-N-[2-(4,4-dimethylcyclohexen-1-yl)-6-(2,2,6,6-tetramethyloxan-4-yl)pyridin-3-yl]-1H-imidazole-2-carboxamide

Molecular Formula

C27H35N5O2

Molecular Weight

461.6 g/mol

InChI

InChI=1S/C27H35N5O2/c1-25(2)11-9-17(10-12-25)22-21(32-24(33)23-29-16-19(15-28)30-23)8-7-20(31-22)18-13-26(3,4)34-27(5,6)14-18/h7-9,16,18H,10-14H2,1-6H3,(H,29,30)(H,32,33)

InChI Key

BNVPFDRNGHMRJS-UHFFFAOYSA-N

SMILES

CC1(CCC(=CC1)C2=C(C=CC(=N2)C3CC(OC(C3)(C)C)(C)C)NC(=O)C4=NC=C(N4)C#N)C

Solubility

Soluble in DMSO, not in water

Synonyms

4-cyano-N-(2-(4,4-dimethylcyclohex-1-en-1-yl)-6-(2,2,6,6-tetramethyl-tetrahydro-2H-pyran-4-yl)pyridin-3-yl)-1H-imidazole-2-carboxamide
JNJ-40346527

Canonical SMILES

CC1(CCC(=CC1)C2=C(C=CC(=N2)C3CC(OC(C3)(C)C)(C)C)NC(=O)C4=NC=C(N4)C#N)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.